molecular formula C8H18O2Si B1612493 Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 CAS No. 302911-89-3

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4

Cat. No.: B1612493
CAS No.: 302911-89-3
M. Wt: 178.34 g/mol
InChI Key: JCANPYOQOFSGFD-KXGHAPEVSA-N
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Description

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 typically involves the deuteration of Ethyl 3-(trimethylsilyl)propionate. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Direct Deuteration: This involves the use of deuterated reagents in the synthesis process. For example, using deuterated ethyl alcohol (C2D5OD) in the esterification reaction to produce the deuterated ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 has several applications in scientific research:

    Chemistry: It is used as a standard in NMR spectroscopy due to its deuterium content, which provides clear and distinct signals.

    Biology: The compound can be used in metabolic studies to trace biochemical pathways involving deuterium-labeled compounds.

    Medicine: It is used in the development of deuterated drugs, which often have improved metabolic stability and reduced side effects.

    Industry: In industrial applications, it is used in the synthesis of other deuterated compounds and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 exerts its effects is primarily through its interaction with molecular targets in analytical techniques. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and analysis of molecular structures. The trimethylsilyl group also contributes to the compound’s stability and reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(trimethylsilyl)propionate: The non-deuterated version of the compound.

    Trimethylsilylpropionic acid: Another compound with a similar structure but different functional groups.

    Deuterated Ethyl Acetate: Another deuterated ester used in NMR spectroscopy.

Uniqueness

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is unique due to its combination of deuterium atoms and the trimethylsilyl group. This combination provides both stability and distinct NMR signals, making it highly valuable in analytical chemistry and research applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCANPYOQOFSGFD-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583726
Record name Ethyl 3-(trimethylsilyl)(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-89-3
Record name Propanoic-2,2,3,3-d4 acid, 3-(trimethylsilyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302911-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(trimethylsilyl)(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-89-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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